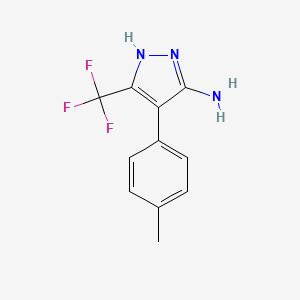

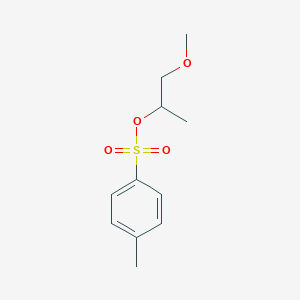

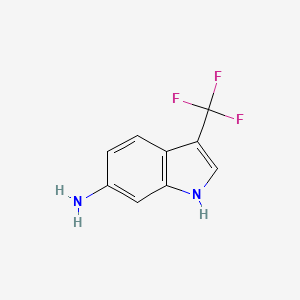

![molecular formula C10H7N3O B3319547 9-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile CAS No. 113950-80-4](/img/structure/B3319547.png)

9-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile

Overview

Description

Synthesis Analysis

The synthesis of 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile derivatives has been investigated using supramolecular β-cyclodextrin as a highly efficient, biodegradable, and reusable catalyst . The process involves a cascade reaction of aldehydes, malanonitrile, and 2-aminopyridine in an aqueous medium at 65°C under ultrasonication . This procedure has the advantages of good yields, easy work-up, and benign environment-friendly character .Molecular Structure Analysis

The molecular structure of “9-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile” is characterized by a linear formula of C17H15N3O2 . The cation of the salt is almost co-planar as evidenced by the two conjugated rings with a dihedral angle of only 0.230° .Chemical Reactions Analysis

The formation of 5 involves a nucleophilic attack by a hydroxide ion on the ketonic carbonyl attached to the pyridinic carbon in the 3-position of the biheterocyclic system, resulting in the formation of an intermediate .Scientific Research Applications

Synthesis and Catalysis

- 9-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile derivatives are synthesized using β-cyclodextrin as a biomimetic catalyst in aqueous medium. This method is environmentally friendly and yields good results (Ghorad et al., 2017).

- The compound is also synthesized through Cu(I)-catalyzed annulation between 2-aminopyridine and arylidenemalononitriles under oxygen atmosphere, showcasing a novel strategy in synthetic chemistry (Mishra & Hajra, 2015).

Interaction with DNA

- A hydrochloric acid salt of a closely related compound, 2-methyl-3-chloro-9-hydroxy-4H-pyrido[1,2-a]pyrimidine-4-one, shows potential interaction with calf thymus DNA, suggesting groove mode binding via hydrogen bonds. This implies potential for DNA-related research and applications (Zhang et al., 2013).

Antifungal and Antiviral Properties

- Some derivatives of pyrido[1,2-a]pyrimidine, including this compound, have shown significant antifungal activities. This highlights its potential in developing antifungal agents (Hanafy, 2011).

- The compound is also used in synthesizing tetrahydropdropyridopyrimidones, a new scaffold for HIV-1 integrase inhibitors, demonstrating its application in antiviral drug development (Kinzel et al., 2007).

Structural and Mechanistic Studies

- The compound is used in studying various reactions of 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives, contributing to the understanding of reaction mechanisms in heterocyclic chemistry (Kappe & Roschger, 1989).

- Studies on the methylation of the pyridine moiety of pyrido[1,2-a]pyrimidine nucleus aim to optimize biological properties, indicating its role in molecular modification research (Ukrainets et al., 2015).

Safety and Hazards

Properties

IUPAC Name |

9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O/c1-7-3-2-4-13-9(7)12-6-8(5-11)10(13)14/h2-4,6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHIFTDQUXJUEBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC=C(C2=O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

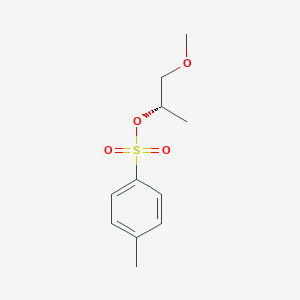

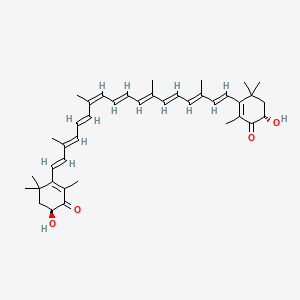

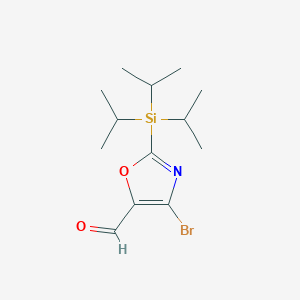

![3,4-dihydropyrazino[1,2-b]indazol-1(2H)-one](/img/structure/B3319511.png)

![3-(4-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3319520.png)